molecular formula C18H21BrN2O2 B4698963 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4698963
M. Wt: 377.3 g/mol
InChI Key: PFPBOLCMHNNYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTP belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that can selectively target androgen receptors in the body.

Mechanism of Action

2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide works by binding to androgen receptors in the body, which are found in various tissues such as muscle, bone, and prostate. When 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide binds to the androgen receptor, it activates a series of signaling pathways that lead to increased protein synthesis and muscle growth. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have a positive effect on bone density by increasing osteoblast activity and decreasing osteoclast activity.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase muscle mass and strength, improve bone density, and decrease body fat. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have a positive effect on insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its selectivity for androgen receptors, which allows for more targeted effects on muscle and bone tissue. However, one limitation is the lack of human studies on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is its potential use in treating muscle wasting and other conditions associated with aging. Another area of interest is its potential to enhance athletic performance and improve body composition. Further studies are needed to determine the safety and efficacy of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide in humans and to investigate its potential use in various clinical settings.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been studied for its potential use in treating a variety of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia. It has also been investigated for its potential to enhance athletic performance and improve body composition. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to selectively bind to androgen receptors in skeletal muscle and bone tissue, leading to increased muscle mass and bone density.

properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)13-7-8-16(15(19)10-13)23-12-17(22)21-11-14-6-4-5-9-20-14/h4-10H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPBOLCMHNNYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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